Lipophilicity Comparison: LogP Differentiation from Shorter-Chain Homologs
[2-(Propoxymethyl)phenyl]methanamine exhibits a computed LogP value of 1.85 , positioning it at a distinct lipophilicity plateau relative to the shorter-chain ethoxymethyl homolog, which has a lower predicted LogP of approximately 1.3–1.4 . This difference of ~0.5 LogP units corresponds to a ~3-fold difference in octanol-water partition coefficient, a parameter that directly influences membrane permeability, metabolic stability, and off-target binding in medicinal chemistry campaigns [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.85 (computed, XLogP3) |
| Comparator Or Baseline | [2-(Ethoxymethyl)phenyl]methanamine: predicted LogP ~1.3–1.4 |
| Quantified Difference | ΔLogP ≈ +0.5; ~3-fold higher partition coefficient |
| Conditions | Computed octanol-water partition coefficient (XLogP3) |
Why This Matters
The higher LogP of the propoxy derivative alters compound partitioning behavior in liquid-liquid extractions, chromatographic retention times, and in silico ADME predictions, making it a structurally defined alternative when increased lipophilicity is required without introducing a fluorine atom or a butoxy group that may cause excessive LogP (>2.5).
- [1] PubChem. 3-Chloro-2-propoxy-benzylamine. XLogP3-AA: 2.3. View Source
